Didemnin C - 77327-06-1

Didemnin C

Catalog Number: EVT-264478
CAS Number: 77327-06-1
Molecular Formula: C52H82N6O14
Molecular Weight: 1015.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Didemnin C is an anti-neoplastic agent.
Source and Classification

Didemnin C is extracted from the marine tunicate Trididemnum solidum, a member of the family Didemnidae. This compound is one of several didemnins identified in this genus, including Didemnin A and Didemnin B, which have garnered attention for their antiviral and antitumor properties . The chemical structure of Didemnin C is characterized as a cyclic depsipeptide with a molecular formula of C52H82N6O14C_{52}H_{82}N_{6}O_{14} and a molecular weight of approximately 1015.24 g/mol .

Synthesis Analysis

The synthesis of Didemnin C involves complex biosynthetic pathways primarily mediated by non-ribosomal peptide synthetases (NRPS). The biosynthetic gene cluster responsible for the production of didemnins includes multiple modules that facilitate the assembly of amino acid precursors into the final cyclic structure. Specifically, the synthesis begins with the loading of specific amino acids onto carrier proteins followed by enzymatic modifications such as acylation and cyclization .

Recent studies have suggested that the biosynthetic pathway may involve iterative steps where certain modules can function multiple times to incorporate various amino acids into the growing peptide chain. For instance, the incorporation of α-hydroxy acids and malonate extensions is critical for forming specific structural features unique to Didemnin C .

Molecular Structure Analysis

The molecular structure of Didemnin C features a cyclic arrangement typical of depsipeptides. Detailed spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) have elucidated its structure, revealing the presence of multiple amino acid residues including proline, leucine, threonine, and methyl-leucine . The stereochemistry of these amino acids has been confirmed through various analytical techniques, ensuring that the biological activity aligns with its structural configuration.

Chemical Reactions Analysis

Didemnin C participates in several chemical reactions that are crucial for its biological activity. These reactions include hydrolysis under acidic conditions to yield bioactive fragments that can interact with cellular targets. Additionally, modifications such as chlorination or methylation can occur, leading to derivatives with altered pharmacological profiles . The reactivity of Didemnin C is influenced by its functional groups, which can participate in nucleophilic attacks or form complexes with metal ions.

Mechanism of Action

The mechanism by which Didemnin C exerts its biological effects primarily involves inhibition of protein synthesis. It has been shown to bind to specific sites on ribosomes, disrupting the translation process and leading to cell cycle arrest in cancer cells. This mechanism is similar to that observed with other didemnins, indicating a conserved pathway among this class of compounds . Studies have demonstrated that Didemnin C may also induce apoptosis in tumor cells through activation of apoptotic pathways, further enhancing its potential as an anticancer agent.

Physical and Chemical Properties Analysis

Didemnin C exhibits distinct physical and chemical properties:

  • Appearance: It is typically an oily substance.
  • Solubility: Soluble in methanol, ethanol, isopropanol, dioxane, ethyl acetate, and chloroform; sparingly soluble in toluene; insoluble in water .
  • Composition: Composed mainly of carbon (approximately 61.52%), hydrogen (8.14%), nitrogen (8.28%), and oxygen (22.06%) .

These properties are essential for understanding its behavior in biological systems and its potential for formulation into therapeutic agents.

Applications

The primary applications of Didemnin C lie within pharmacology and medicinal chemistry:

  • Anticancer Research: Due to its ability to inhibit protein synthesis and induce apoptosis in cancer cells, Didemnin C is being explored as a potential therapeutic agent against various malignancies.
  • Antiviral Activity: Similar to other didemnins, it has shown promise against certain viral infections.
  • Biochemical Studies: Its unique mechanism makes it a valuable tool for studying ribosomal function and protein synthesis processes in cellular biology .
Introduction to Didemnins as Marine-Derived Bioactive Compounds

Historical Discovery and Taxonomic Origins of Didemnins

The discovery of the didemnins emerged from systematic investigations of Caribbean marine invertebrates by Kenneth Rinehart and his research group at the University of Illinois. In 1981, they reported the isolation of didemnins A, B, and C from the colonial tunicate Trididemnum solidum (Phylum: Chordata; Class: Ascidiacea) collected near the Virgin Islands [2] [6]. This represented a landmark achievement, as didemnin B subsequently became the first marine-derived compound to enter human cancer clinical trials. Initial taxonomic identification classified the source organism as Trididemnum solidum, though re-examinations of ascidian taxonomy have occurred over time. Early collections relied on dredging and trawling, methods known to damage fragile marine habitats and potentially cause cross-contamination of samples, complicating precise source organism identification [1].

For decades, the tunicate was considered the biosynthetic source of the didemnins. However, growing recognition of the crucial role of microbial symbionts in the production of invertebrate-derived marine natural products prompted a re-evaluation. A pivotal breakthrough came when free-living marine bacteria of the genus Tistrella (Phylum: Proteobacteria; Class: Alphaproteobacteria), specifically Tistrella mobilis and Tistrella bauzanensis, were identified as the true producers of didemnins B and C [3] [6]. This discovery resolved long-standing questions about the compounds' origin and was confirmed through:

  • Isolation from Bacterial Cultures: Bioassay-guided fractionation of Tistrella mobilis culture extracts yielded didemnin B and nordidemnin B, identical to compounds previously isolated from T. solidum [6].
  • Genomic Evidence: Complete genome sequencing of T. mobilis strain KA081020-065 revealed a large biosynthetic gene cluster (did) located on a 1,126,962 bp megaplasmid (pTM3). This 77-kb cluster encodes a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) system consistent with didemnin assembly [3] [6].
  • Ecological Distribution: Global microbiome analyses confirm that Tistrella species are distributed in marine environments, with their didemnin biosynthetic gene clusters showing transcriptional activity in situ, supporting their role as the primary producers in both free-living and potentially symbiotic contexts [3].

Table 1: Taxonomic Classification of Didemnin Sources

Taxonomic LevelInitial Source (Tunicate)True Biosynthetic Source (Bacterium)
DomainEukaryotaBacteria
PhylumChordataProteobacteria
ClassAscidiaceaAlphaproteobacteria
OrderAplousobranchiaRhodospirillales (proposed)
FamilyDidemnidaeTistrellaceae
GenusTrididemnumTistrella
SpeciesTrididemnum solidumTistrella mobilis, Tistrella bauzanensis

Classification of Didemnins: Structural and Functional Diversity

The didemnins constitute a growing family of structurally related cyclic depsipeptides. Their shared core architecture features a macrocyclic ring formed by peptide bonds and ester linkages (depsipeptide), invariably incorporating several distinctive non-proteinogenic amino acid residues and a characteristic side chain. Key conserved structural elements include [2] [6] [8]:

  • Hydroxyisovalerylpropionyl (Hip) Unit: A polyketide-derived β-hydroxy acid.
  • Isostatine (Ist) Residue: A complex amino acid featuring a β-hydroxy δ-amino acid structure with two chiral centers.
  • N-Methylated Amino Acids: Commonly N-methyl-D-leucine (D-MeLeu).
  • Macrolactone Core: Closure typically involves ester bond formation between the C-terminal carboxylic acid (often proline) and the hydroxyl group of the Hip residue.
  • Side Chain: A linear peptidic side chain attached to the macrocycle, terminating in a fatty acyl group. The nature of the fatty acid is a major source of structural variation.

Didemnin C is distinguished within the family by its specific structural features. Compared to the more potent and extensively studied didemnin B, Didemnin C lacks the lactyl group esterified to the α-hydroxy group of the N-terminal 2-hydroxy-N-methylpentanoyl (Hmp) residue present in the side chain of didemnin B [2] [8]. This seemingly minor structural difference significantly impacts its biological activity profile. Didemnin C exhibits markedly reduced cytotoxicity compared to didemnin B. For instance, while didemnin B demonstrated potent antitumor activity in early preclinical models leading to clinical trials, didemnin C was found to be significantly less potent, often by an order of magnitude or more in cytotoxicity assays [8] [9].

Biosynthetic studies revealed an unexpected maturation process. The did gene cluster in Tistrella encodes a 13-module NRPS-PKS megasynthetase organized in a co-linear fashion. Surprisingly, the primary enzymatic products are not didemnin B or C, but rather didemnins X and Y – linear precursors identified as fatty acylglutamine ester derivatives lacking the macrocyclic ring [6]. Post-assembly line enzymatic or chemical modifications, including macrocyclization and possibly oxidation, are required to convert these precursors into the mature didemnins. Imaging mass spectrometry of T. mobilis colonies captured the time-dependent extracellular conversion of didemnins X and Y to didemnin B, strongly supporting this unusual post-synthetase activation mechanism [6]. Didemnin C is likely a product of variations in this maturation process or in the loading of specific fatty acid precursors.

Functionally, didemnins exhibit a diverse pharmacological profile, though potency varies significantly between congeners. The primary activities include:

  • Antitumor/Cytotoxic Activity: Didemnin B is the most potent congener in this class, acting via inhibition of protein synthesis and induction of apoptosis. It binds to the eukaryotic elongation factor eEF1A (formerly eEF-1α), disrupting its role in aminoacyl-tRNA delivery to the ribosome. Didemnin C shows weaker cytotoxicity [6] [8] [9].
  • Immunosuppressive Activity: Several didemnins, including B and C, can suppress immune responses, potentially by inhibiting T-cell proliferation. This activity contributed to early interest but also raised concerns about potential side effects [2] [8].
  • Antiviral Activity: Didemnins A, B, and C demonstrated activity against DNA and RNA viruses in vitro, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV), although therapeutic indices were often narrow [8].

Table 2: Structural Characteristics and Biological Activities of Key Didemnins

CongenerKey Structural FeatureMolecular Weight (Da)Primary Biological ActivitiesRelative Potency (Cytotoxicity)
Didemnin AProline macrocycle closure~1110Antiviral, ImmunosuppressiveLow
Didemnin BLactyl group on Hmp side chain; Pro closure~1112Potent Antitumor, Antiviral, ImmunosuppressiveHigh (IC50 ~ nM range)
Didemnin CLacks lactyl group on Hmp; Pro closure~1050Antiviral, Immunosuppressive, Weak AntitumorModerate (IC50 ~ µM range)
Didemnin XLinear fatty acylglutamine ester (Precursor)~900MinimalVery Low
Didemnin YLinear fatty acylglutamine ester variant (Precursor)~900MinimalVery Low
Aplidine/Dehydrodidemnin BPyruvyl group on Hmp; Double bond in macrocycle~1110Potent Antitumor (Clinical)High (IC50 ~ nM range)

Didemnin C in the Context of Marine Natural Product Drug Discovery

Didemnin C, while less potent than its congener didemnin B, played a crucial supporting role in the marine natural product drug discovery paradigm. The discovery of the didemnins from Trididemnum solidum was a seminal event, demonstrating that marine invertebrates could yield compounds with sufficient potency and novelty to warrant full-scale drug development. Didemnin B's progression into clinical trials marked a historic milestone as the first marine-derived compound to reach this stage for oncology indications [6] [9]. However, its development faced significant hurdles, prominently the "supply problem" – the challenge of obtaining sufficient quantities of a complex molecule from a limited marine invertebrate source for clinical trials and potential commercial use. Harvesting large quantities of T. solidum was ecologically unsustainable and logistically impractical. Furthermore, the structural complexity of didemnin B, featuring multiple chiral centers and unusual residues, made total chemical synthesis feasible for structure confirmation and analog production but prohibitively expensive and low-yielding for large-scale supply [1] [6].

Didemnin C contributed significantly to structure-activity relationship (SAR) studies within the didemnin family. Its structure, closely resembling didemnin B but lacking the lactyl moiety, provided key insights. Researchers recognized that this structural difference correlated with reduced cytotoxicity [8] [9]. This knowledge was instrumental in the design of aplidine (plitidepsin), a synthetic analog derived from the naturally occurring dehydrodidemnin B (isolated from the Mediterranean tunicate Aplidium albicans). Aplidine features a pyruvyl group instead of the lactyl group and a double bond within the macrocyclic ring [9]. Crucially, aplidine retained potent antitumor activity while demonstrating a potentially improved safety profile compared to didemnin B in preclinical models. This exemplifies how studying naturally occurring structural variants like didemnin C can guide the rational design of improved drug candidates. Aplidine eventually received regulatory approval for the treatment of relapsed/refractory multiple myeloma, representing a successful clinical outcome rooted in the didemnin chemical class [7] [9].

The discovery of Tistrella as the true biosynthetic source of the didemnins offers a promising long-term solution to the supply problem. With the producer bacterium identified and cultured, microbial fermentation becomes a viable and scalable production method [3] [6]. Furthermore, the elucidation of the massive ~77-kb did biosynthetic gene cluster opens avenues for biotechnological approaches:

  • Fermentation Optimization: Optimizing growth conditions and media for Tistrella strains to maximize didemnin titers.
  • Genetic Engineering: Manipulating the did cluster within Tistrella to overproduce desired congeners or to generate novel analogs through combinatorial biosynthesis (e.g., modifying adenylation domains to incorporate different amino acids, or altering PKS modules to change fatty acid chain lengths) [3] [6].
  • Heterologous Expression: Transferring the entire did cluster into a genetically tractable and fast-growing heterologous host bacterium (e.g., Streptomyces coelicolor or Pseudomonas putida) for potentially higher-yielding and more controllable production. While technically challenging due to the cluster's size and complexity, this approach represents the "holy grail" for sustainable production and analog generation [6].
  • Synthetic Biology: Refactoring the did cluster for optimized expression and yield in heterologous hosts.

Global microbiome analyses indicate that Tistrella species and their didemnin biosynthetic pathways are present and transcriptionally active in marine environments, confirming the ecological reality of bacterial production [3]. This reinforces the potential of biosynthesis-based approaches as ecologically responsible alternatives to wild harvesting of tunicates. While Didemnin C itself is not a clinical drug candidate, its existence as a natural congener contributed valuable SAR knowledge, and its biosynthetic origin within Tistrella is intrinsically linked to the future development potential of the entire didemnin class, including improved analogs like aplidine.

Table 3: Research Milestones Involving Didemnin C

Year RangeMilestoneSignificance for Didemnin C & FamilyKey References/Findings
Early 1980sIsolation from Trididemnum solidumInitial characterization of Didemnin C structure & bioactivityRinehart et al. (1981) [2]
1980s-1990sDidemnin B Clinical Trials (Phase I/II)Highlighted supply challenge; Didemnin C used in SAR studiesClinical Pharmacology studies [6]
Late 1990sDiscovery of Dehydrodidemnin B (Aplidine source)SAR from Didemnin C informed Aplidine developmentPharmaMar research [9]
2011-2012Discovery of Tistrella biosynthesisRevealed bacterial origin of Didemnin C/B; Solved supply issueXu et al. (2012); Tsukimoto et al. (2011) [6]
2010s-PresentAplidine (Plitidepsin) Approval & Clinical UseClinical validation of didemnin scaffold; SAR confirmedEMA Approval (Multiple Myeloma) [7] [9]
2020sPlitidepsin investigated for COVID-19Extended application of didemnin-derived pharmacologyWhite et al. (2021) [3]

Properties

CAS Number

77327-06-1

Product Name

Didemnin C

IUPAC Name

(2R)-N-[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]-2-[[(2S)-2-hydroxypropanoyl]-methylamino]-4-methylpentanamide

Molecular Formula

C52H82N6O14

Molecular Weight

1015.2 g/mol

InChI

InChI=1S/C52H82N6O14/c1-15-30(8)42-40(60)26-41(61)72-45(29(6)7)44(62)31(9)46(63)53-36(23-27(2)3)50(67)58-22-16-17-37(58)51(68)57(13)39(25-34-18-20-35(70-14)21-19-34)52(69)71-33(11)43(48(65)54-42)55-47(64)38(24-28(4)5)56(12)49(66)32(10)59/h18-21,27-33,36-40,42-43,45,59-60H,15-17,22-26H2,1-14H3,(H,53,63)(H,54,65)(H,55,64)/t30-,31-,32-,33+,36-,37-,38+,39-,40-,42+,43-,45-/m0/s1

InChI Key

ZRSXZCRRAOVIJD-KNKJEZLASA-N

SMILES

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C(C)O)C)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O

Solubility

Soluble in DMSO

Synonyms

didemnin A
didemnin A, N-(1-(2-hydroxy-1-oxopropyl)-L-prolyl)-, (S)-
didemnin A, N-(2-hydroxy-1-oxopropyl)-, (S)-
didemnin B
didemnin C
didemnin D
didemnin E
didemnins
NSC 325319
oncoprecipitin A

Canonical SMILES

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C(C)O)C)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)N(C)C(=O)[C@H](C)O)C)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O

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